molecular formula C12H17NO B8816705 1-(Pyridin-3-yl)heptan-1-one CAS No. 6294-61-7

1-(Pyridin-3-yl)heptan-1-one

Cat. No. B8816705
Key on ui cas rn: 6294-61-7
M. Wt: 191.27 g/mol
InChI Key: WJKSBMMOBQQEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851413

Procedure details

A solution of 10.0 g (63.3 mmol) of 3-bromopyridine in 100 ml of ether was cooled to -78° C., to which 40 ml of 1.6M (64 mmol) n-butyllithium hexane solution was added dropwise. The mixture was stirred for 15 minutes after completion of the addition, to which a solution of 7.52 g (67.7 mmol) of heptanitrile in 15 ml of ether was added dropwise and stirred at -78° C. to room temperature further for 1 hour. To the reaction mixture an aqueous solution of ammonium chloride was added, from which the product was extracted with ethyl acetate. The extract was washed with water and dried, and the solvent was evaporated off. The residue was purified with silica gel column chromatography (eluted with isopropyl ether), to give 3.9 g (36%) of 3-heptanoylpyridine (an oil).
Quantity
10 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
64 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
heptanitrile
Quantity
7.52 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:8][CH2:9][CH2:10][CH2:11][CH2:12]C.C([Li])CCC.[Cl-].[NH4+].CC[O:23][CH2:24][CH3:25]>>[C:24]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)(=[O:23])[CH2:25][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
n-butyllithium hexane
Quantity
64 mmol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
heptanitrile
Quantity
7.52 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
after completion of the addition
STIRRING
Type
STIRRING
Details
stirred at -78° C. to room temperature further for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (eluted with isopropyl ether)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCCC)(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.